molecular formula C14H20F3N3 B351482 3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine CAS No. 20529-25-3

3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine

Cat. No.: B351482
CAS No.: 20529-25-3
M. Wt: 287.32g/mol
InChI Key: DBWAVASEYCLVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine (CAS: 20529-25-3) is a piperazine derivative featuring a trifluoromethylphenyl group at the 3-position of the phenyl ring and a propylamine side chain. With a molecular weight of 287.33 g/mol, it is a fluorinated compound of interest in medicinal chemistry due to the electron-withdrawing properties of the trifluoromethyl group, which can enhance metabolic stability and binding affinity to biological targets . Commercial availability of this compound has been discontinued across multiple packaging sizes (50 mg–2.5 g), limiting its accessibility for current research .

Properties

IUPAC Name

3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N3/c15-14(16,17)12-3-1-4-13(11-12)20-9-7-19(8-10-20)6-2-5-18/h1,3-4,11H,2,5-10,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWAVASEYCLVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Bis(2-Chloroethyl)amine

Diethanolamine reacts with thionyl chloride (2.2 equiv) in dichloromethane at 0–5°C for 4 hours. The intermediate bis(2-chloroethyl)amine hydrochloride is isolated in 94% yield after vacuum distillation.

Piperazine Ring Formation

Bis(2-chloroethyl)amine (1.0 equiv) reacts with 3-(trifluoromethyl)aniline (1.05 equiv) in n-butanol at 110°C for 48 hours. The reaction generates 4-[3-(trifluoromethyl)phenyl]piperazine hydrochloride with 85% purity, which is neutralized using NaOH to yield the free base (73% isolated yield).

Propylamine Chain Introduction

The piperazine intermediate undergoes alkylation with 3-chloropropylamine (1.1 equiv) in acetonitrile at 60°C for 24 hours. Potassium carbonate (2.0 equiv) is used as a base, achieving 68% yield after column purification.

Reductive Amination Strategy

A high-yielding alternative employs reductive amination between 4-[3-(trifluoromethyl)phenyl]piperazine and 3-aminopropanal. Key parameters from Source were adapted:

Optimized conditions:

  • Reactants: 4-[3-(Trifluoromethyl)phenyl]piperazine (1.0 equiv), 3-aminopropanal (1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (1.5 equiv)

  • Solvent: Dichloroethane

  • Temperature: 25°C

  • Time: 12 hours

  • Yield: 89%.

This method avoids hazardous alkylating agents but requires strict moisture control to prevent aldehyde oxidation.

Comparative Analysis of Methods

Parameter SNAr Route Bis(2-Cl) Route Reductive Amination One-Pot Method
Yield (%)78688972
Reaction Time (hours)8721254
Purification ComplexityHighModerateLowModerate
ScalabilityLimitedExcellentGoodGood
Hazardous ReagentsKOHSOCl2NaBH(OAc)3Chloroethylamine

Critical Process Considerations

  • Hydrolysis Mitigation: Source emphasizes using HPMC/water systems to suppress hydrolysis of chloro intermediates. At 50°C, the ratio of desired product to hydrolyzed byproduct improves from 1:1.2 in pure water to 4.3:1 in HPMC.

  • Trifluoromethyl Effects: The electron-withdrawing CF3 group deactivates the phenyl ring, necessitating elevated temperatures (100–120°C) for SNAr reactions.

  • Amine Protection: During propylamine introduction, temporary protection of the primary amine with Boc groups (tert-butyloxycarbonyl) increases yields by 18–22% by preventing unwanted dimerization .

Scientific Research Applications

Neuropathic Pain Management

One of the primary applications of this compound is in the treatment of neuropathic pain. Research has demonstrated its effectiveness in alleviating pain in animal models. A study investigated the antinociceptive activity of 3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine analogs, revealing promising results in reducing tactile allodynia in mice subjected to chronic constriction injury (CCI) models .

Key Findings:

  • The compound exhibited significant analgesic effects comparable to pregabalin, a standard treatment for neuropathic pain.
  • Microscopic examinations indicated that the compound did not adversely affect nerve structure, maintaining the integrity of the sciatic nerve post-treatment.

Antiplasmodial Activity

The compound has also been evaluated for its antiplasmodial properties against Plasmodium falciparum, the causative agent of malaria. A recent study highlighted that derivatives of this compound showed sub-micromolar activity with promising selectivity indices .

Antiplasmodial Activity Table:

CompoundIC50 (µM)Selectivity Index
This compound0.4134316.9
Para-substituted analog0.5908153.9
N-pivaloyl analog1.010126.0

Insights:

  • The trifluoromethyl group significantly enhances the antiplasmodial activity.
  • Substitutions on the aromatic ring can lead to decreased efficacy, emphasizing the importance of structural integrity for biological activity.

Case Study 1: Analgesic Activity

In a controlled study, researchers administered varying doses of the compound to CCI model mice. Results indicated a dose-dependent reduction in pain sensitivity, with optimal doses providing significant relief without notable side effects on motor coordination .

Case Study 2: Antimalarial Efficacy

Another study focused on evaluating the efficacy of various derivatives against Plasmodium falciparum. The lead compound demonstrated substantial activity with an IC50 value indicating its potential as a therapeutic agent against malaria .

Comparison with Similar Compounds

Key Findings :

  • The 3-CF₃ isomer (target compound) may exhibit optimal receptor binding due to balanced electronic and steric properties compared to 2- or 4-CF₃ analogs.

Functional Group Modifications

Urea-Linked Piperazine-Thiazole Derivatives

A series of urea derivatives (e.g., compounds 11a–11o in ) share the trifluoromethylphenyl-piperazine motif but incorporate a thiazole ring and urea linkage:

Compound Substituent Yield (%) Molecular Weight (g/mol)
11d 4-CF₃ 85.3 534.1
11e 3-CF₃ 86.7 534.1
11k 4-Cl,3-CF₃ 88.0 568.2

Key Findings :

  • Compound 11e (3-CF₃) shows comparable yield to 11d (4-CF₃), suggesting similar synthetic feasibility despite positional differences .

Alkyl Chain Variations

Methyl vs. Propylamine Side Chains

Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine (CAS: 1303652-60-9) replaces the terminal amine with a methyl group:

Property Target Compound Methyl Derivative
Molecular Formula C₁₄H₁₉F₃N₄ C₁₅H₂₂F₃N₃
Molecular Weight 287.33 301.35
Functional Group Primary amine Secondary amine

Key Findings :

  • The methyl derivative’s secondary amine may reduce polarity, affecting solubility and pharmacokinetics .

Biological Activity

3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine, often referred to as compound 1, is a synthetic organic compound with notable biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of neurology and psychiatry. This article reviews the biological activity of compound 1, supported by data tables and recent research findings.

  • Chemical Formula : C14H20F3N3
  • Molecular Weight : 287.32 g/mol
  • CAS Number : 20529-25-3
  • IUPAC Name : this compound

The biological activity of compound 1 is primarily attributed to its interaction with neurotransmitter systems in the brain. It is believed to act as a modulator of serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compound 1. In various animal models, it demonstrated significant efficacy against seizure activity:

ModelED50 (mg/kg)Comments
Maximal Electroshock (MES)49.6High protection against induced seizures
6 Hz Psychomotor Test63.2Effective in drug-resistant epilepsy models
ScPTZ Seizure Model67.4Broad-spectrum anticonvulsant activity

These findings suggest that compound 1 may be a candidate for developing new antiepileptic drugs, particularly for patients who are resistant to current treatments .

Analgesic and Anti-inflammatory Effects

In addition to its anticonvulsant properties, compound 1 has shown promising results in pain modulation:

  • Formalin-Induced Pain Model : Compound 1 significantly reduced pain responses.
  • Capsaicin-Induced Neurogenic Pain : Demonstrated efficacy in alleviating pain.
  • Carrageenan-Induced Inflammation : Exhibited anti-inflammatory effects.

The mechanism behind these effects may involve the inhibition of sodium and calcium currents as well as TRPV1 receptor antagonism .

Case Studies

A notable case study involved the evaluation of compound 1 in a preclinical setting where it was tested against various seizure models. The study concluded that:

  • Compound 1 provided robust protection in MES and scPTZ tests.
  • It exhibited a favorable safety profile with a protective index indicating a beneficial risk ratio for therapeutic use.

Toxicological Profile

While compound 1 shows significant therapeutic potential, it is essential to consider its safety profile:

ParameterValue
Acute Toxicity (LD50)Not yet established
Chronic ToxicityUnder investigation
MutagenicityNegative

Current data suggest that while acute toxicity levels remain to be fully characterized, preliminary results indicate a low risk for mutagenic effects .

Q & A

Q. Factors affecting yield :

ParameterImpactOptimization Strategy
Solvent polarityHigher polarity (e.g., DMF) enhances nucleophilicityUse polar aprotic solvents for SN2 reactions
TemperatureElevated temps (60–80°C) improve reaction ratesMonitor for side reactions (e.g., decomposition)
CatalystHOBt/TBTU reduces racemization in amide bondsOptimize stoichiometry (1:1.1 reagent:substrate)

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be identified?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.5–3.5 ppm (piperazine CH2 groups), δ 7.4–7.8 ppm (aromatic protons from trifluoromethylphenyl), and δ 1.5–2.0 ppm (propan-1-amine CH2) .
    • ¹³C NMR : Signals near 120–125 ppm (CF3 carbon) and 45–55 ppm (piperazine carbons) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C14H19F3N3 (calc. 298.15 g/mol) with fragmentation patterns indicating loss of NH2 or CF3 groups .
  • IR Spectroscopy : Stretching vibrations at 1100–1250 cm⁻¹ (C-F) and 3300–3500 cm⁻¹ (N-H) .

Basic: What are the primary biological targets of this compound, and what assays are used for initial screening?

Answer:
The compound’s piperazine and trifluoromethyl groups suggest activity at GPCRs (e.g., serotonin or dopamine receptors) and enzymes (e.g., kinases). Common assays:

  • Radioligand binding assays : To measure affinity for 5-HT1A or D2 receptors .
  • Cell-based cAMP assays : For Gαs/i-coupled receptor activity .
  • Kinase inhibition profiling : Using ATP-competitive luminescent assays (e.g., KinomeScan) .

Advanced: How can researchers optimize synthetic protocols for scalability while maintaining high purity?

Answer:

  • Stepwise purification : Use flash chromatography (silica gel, eluent: DCM/MeOH 9:1) after each coupling step to remove unreacted intermediates .
  • Crystallization : Recrystallize from ethanol/water mixtures to isolate pure product (melting point: 187–190°C, as in analogous piperazine derivatives) .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC to monitor reaction progression and impurities .

Advanced: How to resolve contradictions in reported receptor binding affinities across studies?

Answer:
Discrepancies may arise from:

  • Assay conditions : Variations in buffer pH, ionic strength, or temperature. Standardize using TRIS buffer (pH 7.4, 25°C) .
  • Compound purity : Verify via HPLC (≥95% purity) and NMR to exclude stereoisomers or byproducts .
  • Receptor source : Compare results from recombinant vs. native receptors (e.g., HEK293 cells vs. brain tissue) .

Advanced: What computational strategies predict pharmacokinetic properties like bioavailability or metabolic stability?

Answer:

  • Molecular docking (AutoDock/Vina) : Model interactions with CYP450 enzymes (e.g., CYP3A4) to predict metabolism .
  • QSAR models : Use descriptors like logP (predicted ~2.5) and polar surface area (PSA ~45 Ų) to estimate blood-brain barrier penetration .
  • MD simulations : Analyze binding stability to serum albumin for half-life estimation .

Advanced: How to design structure-activity relationship (SAR) studies to improve selectivity for a target receptor?

Answer:

  • Core modifications : Introduce substituents at the piperazine N-4 position (e.g., methyl or benzyl groups) to alter steric bulk .
  • Propan-1-amine chain elongation : Replace with cyclopropane or ethylene glycol chains to modulate flexibility .
  • Trifluoromethyl bioisosteres : Substitute with cyano or sulfonyl groups to compare electronic effects .

Advanced: What analytical methods identify metabolic pathways and degradation products?

Answer:

  • LC-MS/MS : Detect phase I metabolites (e.g., hydroxylation at the phenyl ring) and phase II conjugates (glucuronides) .
  • Stable isotope tracing : Use ¹⁴C-labeled compound in hepatocyte assays to track metabolic fate .
  • In silico metabolism : Software like Meteor (Lhasa Ltd.) predicts likely oxidation sites (e.g., benzylic carbons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.